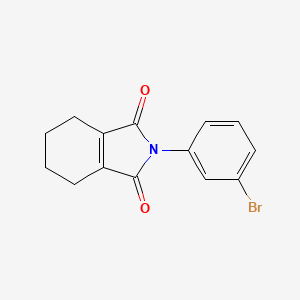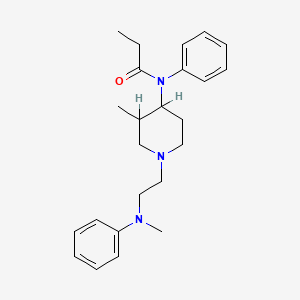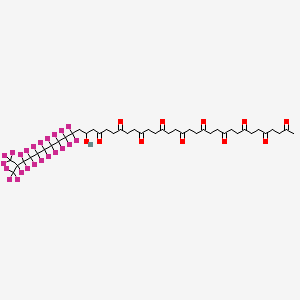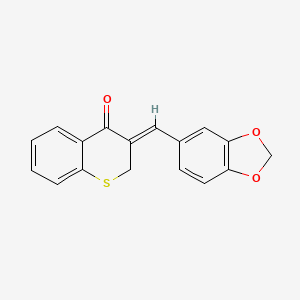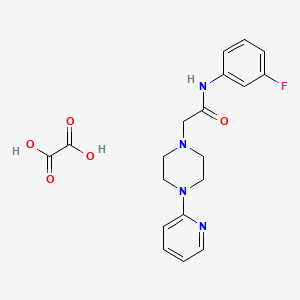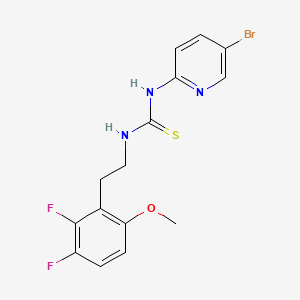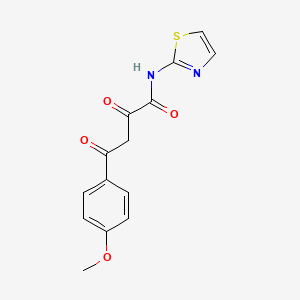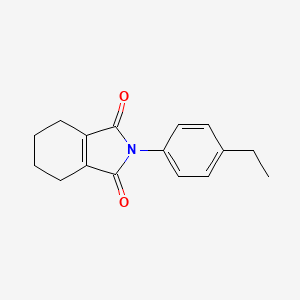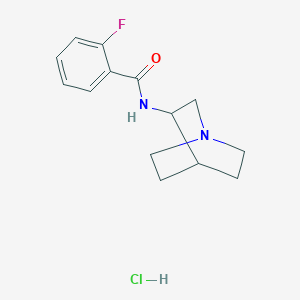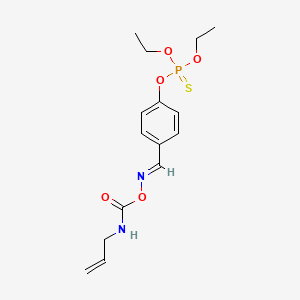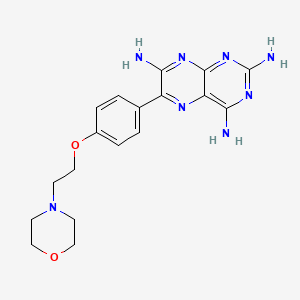
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-: is a complex organic compound that belongs to the class of pteridines. Pteridines are nitrogen-containing heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a morpholine ring attached to an ethoxyphenyl group, further connected to the pteridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide or its derivatives under high-temperature conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring is attached through an etherification reaction, where the ethoxy group reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, phenol derivatives; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pteridine-2,4,7-triamine, 6-(4-(2-(dimethylamino)ethoxy)phenyl)-
- Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
Uniqueness
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
167224-19-3 |
|---|---|
Formule moléculaire |
C18H22N8O2 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-[4-(2-morpholin-4-ylethoxy)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H22N8O2/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-1-3-12(4-2-11)28-10-7-26-5-8-27-9-6-26/h1-4H,5-10H2,(H6,19,20,21,23,24,25) |
Clé InChI |
GFGDZKAWUFFQGV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


